molecular formula C9H15N4O4+ B10753786 Coruno CAS No. 188472-37-9

Coruno

Cat. No.: B10753786
CAS No.: 188472-37-9
M. Wt: 243.24 g/mol
InChI Key: XLFWDASMENKTKL-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coruno involves the reaction of ethyl nitrite with morpholine to form the intermediate compound, which is then reacted with cyanamide to produce molsidomine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and efficacy. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Coruno undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include linsidomine and other metabolites that retain the vasodilatory properties of the parent compound .

Scientific Research Applications

Coruno has a wide range of scientific research applications:

Mechanism of Action

Coruno exerts its effects by releasing nitric oxide, which acts as a signaling molecule to relax the smooth muscles of blood vessels. This relaxation leads to vasodilation, increased blood flow, and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to increase cyclic GMP levels, leading to decreased intracellular calcium ions and smooth muscle relaxation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its long-acting nature and its ability to be metabolized into an active form that releases nitric oxide gradually. This property makes it particularly useful for the long-term management of angina pectoris and other cardiovascular conditions .

Properties

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation.

CAS No.

188472-37-9

Molecular Formula

C9H15N4O4+

Molecular Weight

243.24 g/mol

IUPAC Name

ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2

Origin of Product

United States

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